molecular formula C9H14O4 B13031328 (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate

Cat. No.: B13031328
M. Wt: 186.20 g/mol
InChI Key: YLXNLHFGLNCGEK-LURJTMIESA-N
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Description

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a furan ring with a carboxylate group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate typically involves the enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona-modified platinum/alumina catalysts . This method ensures the production of the desired enantiomer with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using similar catalytic systems. The reaction conditions are optimized to achieve high efficiency and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceutical Development: The compound is used in the development of potential drug candidates.

    Biological Studies: It is employed in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate is unique due to its tert-butyl ester group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

tert-butyl (2S)-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

YLXNLHFGLNCGEK-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC(=O)O1

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)O1

Origin of Product

United States

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